molecular formula C24H18FN3O3 B12363159 NanoLuc substrate 1

NanoLuc substrate 1

Cat. No.: B12363159
M. Wt: 415.4 g/mol
InChI Key: VCZKXMXKJMWNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NanoLuc substrate 1 is a key component in bioluminescent assays, specifically designed for use with NanoLuc luciferase. This substrate, furimazine, is a novel coelenterazine analog that produces high-intensity, glow-type luminescence. NanoLuc luciferase, derived from a deep-sea shrimp, is engineered for optimal performance as a luminescent reporter, offering about 150-fold brighter luminescence compared to traditional luciferases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NanoLuc substrate 1 involves the preparation of furimazine through a series of chemical reactions. The process typically includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for bioluminescent assays. The process involves:

Chemical Reactions Analysis

Types of Reactions: NanoLuc substrate 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the oxidation of this compound is a light-emitting neutral species, which is responsible for the bioluminescent signal observed in assays .

Scientific Research Applications

NanoLuc substrate 1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of NanoLuc substrate 1 involves its interaction with NanoLuc luciferase. The substrate binds to the enzyme’s catalytic site, where it undergoes oxidation in the presence of oxygen. This reaction produces an excited amide product, which emits light as it returns to its ground state. The process is facilitated by key amino acid residues within the enzyme, such as arginine and aspartate, which coordinate the substrate and stabilize the reaction intermediates .

Comparison with Similar Compounds

Uniqueness: NanoLuc substrate 1 stands out due to its high luminescence intensity, stability, and compatibility with NanoLuc luciferase. These properties make it ideal for a wide range of applications, from basic research to industrial assays .

Properties

Molecular Formula

C24H18FN3O3

Molecular Weight

415.4 g/mol

IUPAC Name

8-benzyl-6-(2-fluoro-3-hydroxyphenyl)-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol

InChI

InChI=1S/C24H18FN3O3/c25-22-17(9-4-10-21(22)29)20-14-28-23(18(26-20)12-15-6-2-1-3-7-15)27-19(24(28)30)13-16-8-5-11-31-16/h1-11,14,29-30H,12-13H2

InChI Key

VCZKXMXKJMWNJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)O)F

Origin of Product

United States

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